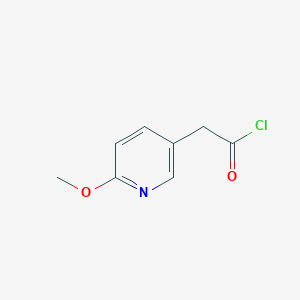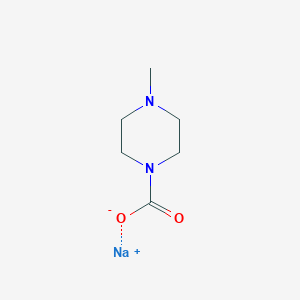
2,3,5-Trifluoroanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O. It is a derivative of anisole, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoroanisole typically involves the reaction of anisole with fluorinating agents. One common method is the reaction of anisole with hydrogen trifluoride under controlled conditions to introduce the trifluoromethyl group . Another method involves the reaction of halogenated anisoles with an alkali metal fluoride in the presence of a phase-transfer catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
化学反応の分析
Types of Reactions: 2,3,5-Trifluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while oxidation can produce aldehydes or acids.
科学的研究の応用
2,3,5-Trifluoroanisole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3,5-Trifluoroanisole and its derivatives often involves interactions with specific molecular targets. For example, in herbicidal applications, these compounds may inhibit key enzymes in plant metabolic pathways, leading to the disruption of essential biological processes
類似化合物との比較
- 2,3,4-Trifluoroanisole
- 2,3,6-Trifluoroanisole
- 2,4,5-Trifluoroanisole
Comparison: 2,3,5-Trifluoroanisole is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other trifluoroanisole derivatives, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in substitution and oxidation reactions .
特性
CAS番号 |
4920-36-9 |
|---|---|
分子式 |
C7H5F3O |
分子量 |
162.11 g/mol |
IUPAC名 |
1,2,5-trifluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H5F3O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChIキー |
ICFSCKMBLCOXJU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)






![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)

![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)

